molecular formula C32H33NO5 B590188 (17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl 4-nitrobenzoate CAS No. 229486-10-6

(17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl 4-nitrobenzoate

Cat. No. B590188
CAS RN: 229486-10-6
M. Wt: 511.618
InChI Key: FCFUVXURJQGSIU-SGFBLBLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl 4-nitrobenzoate, also known as BENTN, is a synthetic compound that has been studied for its potential therapeutic uses. BENTN is a derivative of estradiol, a naturally occurring hormone in the body, and is a member of the nitrobenzoate family of compounds. BENTN has been studied for its ability to modulate various physiological processes, including inflammation, cell proliferation, and apoptosis. In addition, BENTN has been investigated for its potential applications in the fields of cancer, cardiovascular disease, and neurological disorders.

Scientific Research Applications

Pharmaceutical Research

The compound has potential applications in pharmaceutical research due to its structural similarity to estradiol, a primary female sex hormone. It could be used in the development of new therapeutic agents targeting estrogen receptors, which are implicated in various diseases such as breast cancer and osteoporosis .

Proteomics

In proteomics, this compound may serve as a biochemical tool for studying protein interactions with estrogen receptors. Its modified structure allows for the investigation of binding affinities and the conformational changes in proteins upon ligand binding .

Mechanism of Action

Target of Action

The primary target of 3-O-Benzyl 17alpha-Estradiol 17-O-(4-Nitrobenzoate) is likely to be the estrogen receptor . This receptor plays a crucial role in the regulation of many biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

The compound, being an estradiol derivative, is expected to interact with its targets in a similar manner to estradiol. Estradiol binds to the estrogen receptor, causing a conformational change that allows the receptor to enter the nucleus and bind to specific DNA sequences, known as estrogen response elements . This binding can either increase or decrease the transcription of target genes, depending on the specific gene and cellular context .

Biochemical Pathways

Given its structural similarity to estradiol, it is likely to influence pathways related tocell growth, differentiation, and proliferation , as well as apoptosis .

Pharmacokinetics

Estradiol and its derivatives are generally known to have low oral bioavailability due to extensive first-pass metabolism in the liver . They are often formulated with an ester side-chain to improve bioavailability .

Result of Action

The molecular and cellular effects of 3-O-Benzyl 17alpha-Estradiol 17-O-(4-Nitrobenzoate) are likely to be diverse, given the wide range of biological processes regulated by the estrogen receptor. These effects could include changes in cell growth and differentiation, modulation of the immune response, and alterations in metabolic processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-O-Benzyl 17alpha-Estradiol 17-O-(4-Nitrobenzoate). Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33NO5/c1-32-18-17-27-26-14-12-25(37-20-21-5-3-2-4-6-21)19-23(26)9-13-28(27)29(32)15-16-30(32)38-31(34)22-7-10-24(11-8-22)33(35)36/h2-8,10-12,14,19,27-30H,9,13,15-18,20H2,1H3/t27-,28-,29+,30+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFUVXURJQGSIU-SGFBLBLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCC5=C3C=CC(=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCC5=C3C=CC(=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747110
Record name (17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl 4-nitrobenzoate

CAS RN

229486-10-6
Record name (17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.